molecular formula C27H20FN3O2S B2799409 Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate CAS No. 532965-07-4

Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate

Cat. No.: B2799409
CAS No.: 532965-07-4
M. Wt: 469.53
InChI Key: FVCWHKQUCHHQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate is a pyrrolo[2,3-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:

  • Substituents: A 4-fluorophenyl group at position 7, a phenyl group at position 5, and a benzyl sulfanylacetate moiety at position 2.
  • Functional groups: The sulfanylacetate ester introduces a thioether linkage and an ester group, which may influence solubility and metabolic stability.

Properties

IUPAC Name

benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3O2S/c28-21-11-13-22(14-12-21)31-15-23(20-9-5-2-6-10-20)25-26(31)29-18-30-27(25)34-17-24(32)33-16-19-7-3-1-4-8-19/h1-15,18H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCWHKQUCHHQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolo[2,3-d]pyrimidine core, which is further substituted with various functional groups, enhancing its biological properties. The molecular formula is C27H20FN3O2SC_{27}H_{20}FN_3O_2S with a molecular weight of 469.53 g/mol. The presence of the 4-fluorophenyl and phenyl groups contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC27H20FN3O2S
Molecular Weight469.53 g/mol
PurityTypically ≥ 95%

While specific mechanisms for this compound are not fully elucidated, related compounds within the pyrrolopyrimidine family have demonstrated significant biological activities, particularly as inhibitors of protein kinases such as Akt, which plays a crucial role in cell growth and survival pathways. This inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .

Additionally, the compound may exhibit anti-inflammatory properties through modulation of various signaling pathways involved in inflammation. The multi-target inhibition capabilities suggest that it could be more effective than selective inhibitors that target only one pathway.

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit multiple kinases involved in cancer progression. For instance:

  • Inhibition of Akt : By inhibiting Akt, the compound may prevent cancer cell proliferation and promote apoptosis.
  • Multi-targeting : The compound's ability to interact with various protein targets enhances its therapeutic potential against different cancer types.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties:

  • Signaling Pathways : It may modulate NF-kB and MAPK pathways, which are critical in inflammatory responses.
  • Potential Applications : This activity opens avenues for treating inflammatory diseases alongside cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrrolopyrimidine family:

  • In Vitro Studies : Research has shown that related structures exhibit potent anticancer activity against various cell lines, including breast and colon cancer cells. These studies often utilize assays to measure cell viability and apoptosis induction.
  • Animal Models : In vivo studies have demonstrated that compounds with similar structures can significantly reduce tumor size in xenograft models, indicating their potential as therapeutic agents.
  • Mechanistic Insights : Investigations into the signaling pathways affected by these compounds reveal their ability to disrupt critical processes involved in tumor growth and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Substituents (Position) Molecular Weight (g/mol) Key Structural Differences Hypothesized Pharmacological Impact
Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate (Target Compound) 7: 4-fluorophenyl; 5: phenyl; 4: benzyl sulfanylacetate Not Reported Electronegative fluorine at position 7; ester-linked thioether at position 3. Enhanced metabolic stability (due to fluorine); potential prodrug activation via ester hydrolysis .
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7: 4-methylphenyl; 5: phenyl; 4: benzylamine Not Reported Electron-donating methyl group at position 7; amine group at position 4. Increased lipophilicity (methyl group); potential hydrogen bonding via amine (enhanced target affinity).
4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide 7: 4-ethoxyphenyl; 5: phenyl; 4: ethyl-sulfonamide 513.61 Ethoxy group (electron-donating) at position 7; sulfonamide at position 4. Improved solubility (sulfonamide); ethoxy group may alter metabolic pathways compared to fluorine.

Structural and Functional Analysis:

Methyl (Compound ): Increases lipophilicity, possibly affecting membrane permeability but reducing metabolic resistance compared to fluorine. Ethoxy (Compound ): Introduces steric bulk and electron-donating effects, which may alter pharmacokinetics.

Benzylamine (Compound ): The amine group may facilitate hydrogen bonding with biological targets, improving affinity but limiting blood-brain barrier penetration. Sulfonamide (Compound ): Enhances water solubility and introduces strong hydrogen-bonding capacity, favoring solubility-driven applications.

Notes

  • Limitations : Direct pharmacological data (e.g., IC50 values, solubility) are unavailable in the provided evidence; comparisons are based on structural analogs and substituent effects.
  • Future Directions : Experimental validation of metabolic stability, target affinity, and hydrolysis kinetics for the sulfanylacetate group is recommended.

Q & A

Q. What are the standard synthetic routes for synthesizing benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Halogenated aromatic coupling : Reacting sulfur-containing intermediates (e.g., benzylsulfanyl groups) with halogenated pyrrolo[2,3-d]pyrimidine precursors.
  • Optimization : Critical parameters include solvent choice (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., palladium for cross-coupling).
  • Purity control : Recrystallization or column chromatography is used to isolate the product. For example, microwave-assisted synthesis has been employed to accelerate reaction rates .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural validation relies on:
  • NMR spectroscopy : To confirm substituent positions (e.g., fluorophenyl and benzylsulfanyl groups).
  • X-ray crystallography : Programs like SHELXL (SHELX system) refine crystal structures, analyzing bond lengths/angles and hydrogen bonding networks (e.g., N-H⋯O interactions stabilize crystal packing) .
  • Mass spectrometry (LCMS) : To verify molecular weight (e.g., m/z 715 [M+H]+ observed in similar compounds) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields or impurities during synthesis?

  • Methodological Answer :
  • Reaction optimization : Adjust solvent polarity (e.g., switch from DMF to acetonitrile) or temperature to reduce side reactions.
  • Impurity profiling : Use HPLC (e.g., retention time analysis under SMD-TFA05 conditions) to identify byproducts .
  • Catalyst screening : Test alternative catalysts (e.g., copper vs. palladium) to improve regioselectivity .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

  • Methodological Answer :
  • Compound integrity checks : Re-analyze purity via HPLC and confirm structure with X-ray crystallography to rule out degradation or polymorphism .
  • Assay validation : Repeat experiments under controlled conditions (e.g., buffer pH, temperature) and include positive controls (e.g., known MCL-1/BCL-2 inhibitors from ) .
  • Dose-response studies : Establish EC50/IC50 curves to assess potency variability .

Q. How can researchers design experiments to validate interactions with biological targets like MCL-1/BCL-2?

  • Methodological Answer :
  • In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.
  • Cellular assays : Test apoptosis induction in cancer cell lines (e.g., via flow cytometry) to correlate target inhibition with phenotypic effects .
  • Computational docking : Predict binding modes using software like AutoDock, guided by structural data from related compounds .

Q. What analytical methods are suitable for studying degradation pathways under varying storage conditions?

  • Methodological Answer :
  • Stress testing : Expose the compound to heat, light, or humidity and monitor degradation via LCMS (e.g., detect hydrolyzed or oxidized products) .
  • Stability-indicating assays : Develop validated HPLC methods to quantify intact compound vs. degradants .
  • Crystallographic stability analysis : Compare fresh and aged samples using SHELXL to identify structural changes .

Data Analysis & Structural Insights

Q. How can researchers address discrepancies in crystallographic data refinement?

  • Methodological Answer :
  • SHELX refinement : Use iterative cycles in SHELXL to resolve disorder or twinning. For example, anisotropic refinement improves atomic displacement parameters .
  • Hydrogen bonding analysis : Map interactions (e.g., N-H⋯O) to validate packing arrangements and identify stabilizing forces .

Q. What computational tools complement experimental data for understanding structure-activity relationships (SAR)?

  • Methodological Answer :
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software.
  • Molecular dynamics (MD) : Simulate binding to targets like BCL-2 over time to assess dynamic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.